Cas no 134152-14-0 (Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI))

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) structure
134152-14-0 structure
Product Name:Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
Numero CAS:134152-14-0
MF:C25H39N9O8S2
MW:657.762662172318
CID:176621
PubChem ID:3083201
Update Time:2025-04-19

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
    • glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide
    • Gln-val-val-cys(npys)-gly-NH2
    • Glycinamide, L-glutaminyl-L-valyl-L-valyl-3-((3-nitro-2-pyridinyl)dithio)-L-alanyl-
    • L-glutaminyl-L-valyl-N-[({3-[(3-nitropyridin-2-yl)disulfanyl]-L-alanyl}amino)acetyl]-L-valinamide
    • DTXSID40928476
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 2-Amino-N~1~-{1-[(1-{[2-({2-amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}pentanediimidic acid
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 134152-14-0
    • Inchi: 1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1
    • Chiave InChI: PGCKQVSRWBNSJC-SLUIBLPYSA-N
    • Sorrisi: S(C[C@@H](C(NCC(NC([C@H](C(C)C)NC([C@H](C(C)C)NC([C@H](CCC(N)=O)N)=O)=O)=O)=O)=O)N)SC1C(=CC=CN=1)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 657.236
  • Massa monoisotopica: 657.236
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 18
  • Complessità: 1040
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 338A^2

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 1009.9°Cat760mmHg
  • Punto di infiammabilità: 564.6°C
  • Indice di rifrazione: 1.616
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd